molecular formula C13H9BrF3N B13225925 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline

4-(4-Bromophenyl)-2-(trifluoromethyl)aniline

Katalognummer: B13225925
Molekulargewicht: 316.12 g/mol
InChI-Schlüssel: UVYTVMBLOFFYTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a bromophenyl group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aniline ring. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilic substitution reactivity, while the -CF₃ group contributes to lipophilicity and metabolic stability, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel

C13H9BrF3N

Molekulargewicht

316.12 g/mol

IUPAC-Name

4-(4-bromophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9BrF3N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2

InChI-Schlüssel

UVYTVMBLOFFYTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-bromoaniline with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s electronic properties, making it a potential ligand for various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-(Trifluoromethyl)aniline (CAS: 88-17-5)
  • Structure : A single -CF₃ group at the ortho position of the aniline ring.
  • Key Differences : The absence of the bromophenyl group reduces steric bulk and alters electronic properties. This compound exhibits lower molecular weight (161.12 g/mol) and higher reactivity in electrophilic substitutions compared to the target compound due to fewer electron-withdrawing groups .
  • Applications : Widely used as a precursor for dyes and pharmaceuticals.
(b) 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • Structure : Features a bromine atom at position 4, fluorine at position 2, and -CF₃ at position 3.
  • However, the altered substitution pattern may reduce steric hindrance compared to the target compound .
(c) 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline (CAS: 1207314-85-9)
  • Structure : Contains a perfluoropropane-2-yl group instead of the bromophenyl moiety.
  • Key Differences : The perfluorinated group significantly increases hydrophobicity and thermal stability. This compound is less reactive in nucleophilic substitutions due to the strong electron-withdrawing nature of perfluoroalkyl groups .
(a) 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR)
  • Structure: A retinoid derivative incorporating the 2-(trifluoromethyl)aniline moiety.
  • Key Differences: ATPR demonstrates anticancer activity by inducing differentiation in leukemia cells (e.g., NB4 and K562). The trifluoromethyl group enhances binding affinity to nuclear receptors compared to non-fluorinated analogs .
  • Synthesis : ATPR is synthesized via DCC-DMAP coupling, achieving 56.71% yield after optimization .
(b) Sulfonylurea Derivatives
  • Example : Compounds derived from 4-(trifluoromethyl)aniline, such as 4-tolyl sulfonylurea.
  • Key Differences : These derivatives exhibit antimicrobial and antiproliferative activities. The sulfonyl group introduces hydrogen-bonding capacity, improving solubility compared to the bromophenyl-substituted target compound .
(a) Palladium-Catalyzed Coupling
  • Example: Synthesis of 2-{4-[2-amino-5-(trifluoromethyl)phenyl]phenyl}-4-(trifluoromethyl)aniline (10b) involves coupling 1,6-dibromobenzene with a trifluoromethyl-substituted aniline precursor. This method highlights the importance of -CF₃ groups in directing regioselectivity during cross-coupling reactions .
(b) Metal-Free Conditions
  • Example : Reaction of 4-tolyl sulfonyl isocyanate with 2-(trifluoromethyl)aniline under ambient conditions yields urea derivatives. The target compound’s bromophenyl group would likely slow this reaction due to increased steric hindrance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
4-(4-Bromophenyl)-2-(trifluoromethyl)aniline C₁₃H₉BrF₃N 316.12 -Br (para), -CF₃ (ortho) 3.8
2-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 -CF₃ (ortho) 2.1
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₄BrF₄N 274.02 -Br (para), -F (ortho), -CF₃ (meta) 3.5
ATPR C₂₇H₂₉F₃NO₂ 472.53 Retinoid backbone + -CF₃-aniline 6.2

*Predicted using PubChem data and analogous compounds.

Biologische Aktivität

4-(4-Bromophenyl)-2-(trifluoromethyl)aniline, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline is C13H9BrF3NC_{13}H_9BrF_3N. Its structure features a bromophenyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC13H9BrF3N
Molecular Weight316.12 g/mol
IUPAC Name4-(4-Bromophenyl)-2-(trifluoromethyl)aniline

Antimicrobial Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline has shown effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 25.9 μM against Staphylococcus aureus and MRSA isolates, indicating potent antibacterial activity. The Minimum Bactericidal Concentration (MBC) was found to be equal to the MIC, confirming its bactericidal nature .

Anti-Inflammatory Potential

The anti-inflammatory effects of 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline were evaluated through in vitro assays measuring cell viability and the modulation of inflammatory pathways.

  • Cell Viability : In a study assessing cell viability, the compound demonstrated an IC50 value of 20 µM, suggesting moderate cytotoxicity. The presence of bromine and trifluoromethyl groups contributed significantly to its anti-inflammatory potential by modulating NF-κB activity .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has been noted for its ability to induce apoptosis and inhibit cell proliferation.

  • IC50 Values : In studies involving A549 lung cancer cells, the compound exhibited an IC50 value of approximately 5.24 μM, indicating strong anticancer activity. Mechanistic studies revealed that it induces G2/M phase arrest and activates apoptotic pathways .

Case Studies

  • Staphylococcus aureus Infection : A clinical study highlighted the effectiveness of 4-(4-Bromophenyl)-2-(trifluoromethyl)aniline in treating infections caused by Staphylococcus aureus, particularly in cases resistant to conventional antibiotics.
  • Cancer Cell Line Studies : In vitro experiments on various cancer cell lines (e.g., A375, MDA-MB-231) showed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.